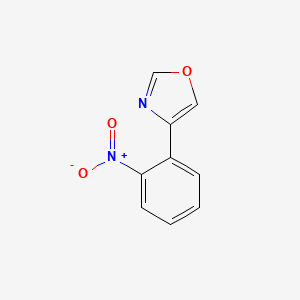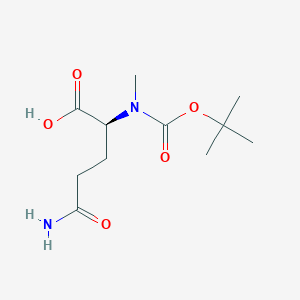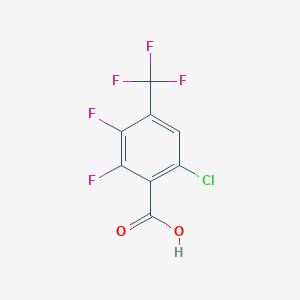![molecular formula C14H16BrN3 B11925798 4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole](/img/structure/B11925798.png)
4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and a pyrrolidinyl group attached to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole typically involves multiple steps, starting with the preparation of the bromophenyl and pyrrolidinyl intermediates. The bromophenyl group can be introduced through bromination reactions, while the pyrrolidinyl group is often synthesized via cyclization reactions involving appropriate precursors. The final step involves the formation of the imidazole ring, which can be achieved through cyclization reactions under specific conditions, such as the use of acidic or basic catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for precise control over reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide, amine, thiol, polar aprotic solvents.
Major Products
Aplicaciones Científicas De Investigación
4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromophenyl-2-pyrrolidinyl-imidazole: Lacks the methyl group on the pyrrolidinyl ring.
4-(4-Chlorophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole: Contains a chlorine atom instead of a bromine atom.
4-(4-Bromophenyl)-2-[(2S,4S)-4-ethyl-2-pyrrolidinyl]-1H-imidazole: Contains an ethyl group instead of a methyl group on the pyrrolidinyl ring.
Uniqueness
4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity in substitution reactions, while the pyrrolidinyl and imidazole rings contribute to its potential biological activities.
Propiedades
Fórmula molecular |
C14H16BrN3 |
|---|---|
Peso molecular |
306.20 g/mol |
Nombre IUPAC |
5-(4-bromophenyl)-2-[(2S,4S)-4-methylpyrrolidin-2-yl]-1H-imidazole |
InChI |
InChI=1S/C14H16BrN3/c1-9-6-12(16-7-9)14-17-8-13(18-14)10-2-4-11(15)5-3-10/h2-5,8-9,12,16H,6-7H2,1H3,(H,17,18)/t9-,12-/m0/s1 |
Clave InChI |
ZCOPWHOTJYATSA-CABZTGNLSA-N |
SMILES isomérico |
C[C@H]1C[C@H](NC1)C2=NC=C(N2)C3=CC=C(C=C3)Br |
SMILES canónico |
CC1CC(NC1)C2=NC=C(N2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-Chloro-1,4-dioxaspiro[4.4]nonane](/img/structure/B11925760.png)






